molecular formula C7H8F6O3 B12088332 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate

3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12088332
M. Wt: 254.13 g/mol
InChI Key: DONDDWALJXWQEE-UHFFFAOYSA-N
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Description

3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical characteristics. This compound finds applications in various fields, including materials science, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Fluoropropanol+2,2,3,3,3-Pentafluoropropyl chloroformate3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl\text{3-Fluoropropanol} + \text{2,2,3,3,3-Pentafluoropropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-Fluoropropanol+2,2,3,3,3-Pentafluoropropyl chloroformate→3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 3-fluoropropanol and 2,2,3,3,3-pentafluoropropanol.

Scientific Research Applications

3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is primarily based on its ability to undergo substitution and hydrolysis reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 3-Fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both fluoropropyl and pentafluoropropyl groups, which impart distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C7H8F6O3

Molecular Weight

254.13 g/mol

IUPAC Name

3-fluoropropyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C7H8F6O3/c8-2-1-3-15-5(14)16-4-6(9,10)7(11,12)13/h1-4H2

InChI Key

DONDDWALJXWQEE-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)(F)F)(F)F)CF

Origin of Product

United States

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